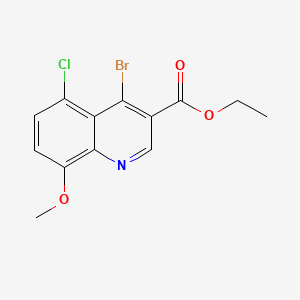

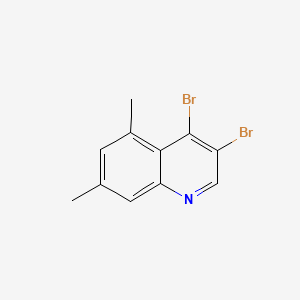

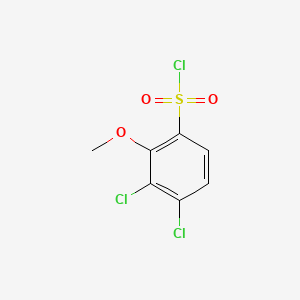

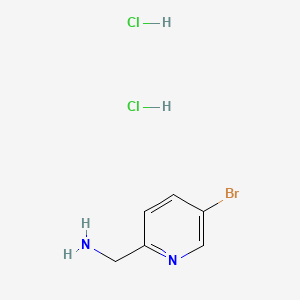

![molecular formula C7H4N2OS B567164 Thieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1211596-51-8](/img/structure/B567164.png)

Thieno[3,2-D]pyrimidine-7-carbaldehyde

Übersicht

Beschreibung

Thieno[3,2-D]pyrimidine-7-carbaldehyde is a heterocyclic compound . It is a part of the pyrimidine family, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .

Synthesis Analysis

Thieno[3,2-D]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . The synthesis of these compounds involves various methods and the involvement of thiophene as a core structure plays a critical role in leading to the remarkable selectivity .Wissenschaftliche Forschungsanwendungen

Thieno[3,2-d]pyrimidine derivatives exhibit a range of pharmacological activities, including anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug potentials (Islam & Quadery, 2021).

Thieno[2,3-d]pyrimidines have been synthesized from 4,6-dichloropyrimidine-5-carbaldehydes via intramolecular cyclization, demonstrating the versatility of Thieno[3,2-d]pyrimidine derivatives in organic chemistry (Clark et al., 1993).

A study on the azide/tetrazole equilibrium in furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives provides insights into the chemical properties and reactions of Thieno[3,2-d]pyrimidine derivatives (Sirakanyan et al., 2016).

Synthesis and properties of Ethyl Esters of 4-Dialkylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic Acids highlight the potential of these compounds in the development of new chemical entities (Tumkevicius & Kaminskas, 2003).

Novel thieno[3,2-d]pyrimidine derivatives with diaryl semicarbazone scaffolds have been synthesized and evaluated for their anticancer activity, demonstrating the therapeutic potential of these compounds (Liu et al., 2014).

The study of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents indicates the broad scope of biological activities associated with Thieno[3,2-d]pyrimidine derivatives (Tolba et al., 2018).

Zukünftige Richtungen

Thieno[3,2-D]pyrimidine derivatives have shown potential as EZH2 inhibitors and have demonstrated antiproliferative activity against various cancer cell lines . This indicates that these compounds could be further optimized and evaluated as new EZH2 inhibitors . Furthermore, the development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .

Wirkmechanismus

Target of Action

Thieno[3,2-D]pyrimidine-7-carbaldehyde and its derivatives primarily target the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation, a process that is critical for regulating gene expression.

Mode of Action

This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the normal methylation process, leading to changes in gene expression. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of EZH2 affects several biochemical pathways. Most notably, it impacts the histone methylation process, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Its derivatives have shown promising antitumor activity against various cancer cell lines , suggesting good bioavailability

Result of Action

The most significant result of this compound’s action is its antitumor activity. It has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

Eigenschaften

IUPAC Name |

thieno[3,2-d]pyrimidine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROWMXGGAHTZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717250 | |

| Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211596-51-8 | |

| Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of Thieno[3,2-D]pyrimidine-7-carbaldehyde in the synthesis of the studied 1,5-benzothiazepine derivatives?

A1: this compound serves as a crucial building block in the multi-step synthesis of the 1,5-benzothiazepine derivatives. [] The compound reacts with various P-substituted Acetophenone and Heterocyclic Acetyl derivatives to form intermediate chalcone derivatives. These chalcones then undergo a cyclo condensation reaction with 2-amino thiophenol in the presence of dimethylformamide (DMF) to yield the final 1,5-benzothiazepine compounds. [] Essentially, this compound provides the thieno[3,2-d]pyrimidine nucleus that is incorporated into the final structure of the synthesized benzothiazepines.

Q2: Did the study explore the structure-activity relationship (SAR) of the synthesized 1,5-benzothiazepines?

A2: While the study doesn't delve deeply into detailed SAR analysis, it does highlight that variations in the P-substituents on the Acetophenone and Heterocyclic Acetyl derivatives used in the synthesis resulted in different 1,5-benzothiazepine derivatives with varying degrees of antimicrobial activity. [] For instance, compounds incorporating specific substituents like 6h, 6e, 6i, and 6d exhibited promising antimicrobial activity. This observation suggests that modifications to the core structure, particularly at the P-substituent position, influence the biological activity of these compounds, warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

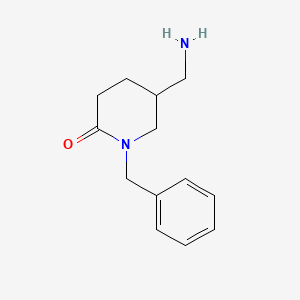

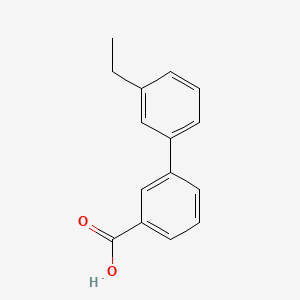

![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)